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molecular formula C12H13NO3 B8394860 3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No. B8394860
M. Wt: 219.24 g/mol
InChI Key: UEMWXYBZHJIITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093264B2

Procedure details

To a stirred solution of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid (205) (200 mg, 0.975 mmol) in dry tetrahydrofuran (5 mL) at −78° C. was added LDA (1.5M solution in cyclohexane, 1.63 mL, 2.44 mmol) and the mixture was stirred for 40 min. Iodomethane (152 μL, 2.44 mmol) was added and the reaction mixture was allowed to warm to room temperature and stirring was continued for 16 h. Water and ethyl acetate were added. The aqueous layer was collected, acidified to pH 4 with a 1N HCl solution and extracted twice with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent methanol-dichloromethane 2:98) to afford title compound 313 (170 mg, 80% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.67 (dd, J=8.8, 1.2 Hz, 2H), 7.39 (dd, J=8.8, 7.2 Hz, 2H), 7.16 (tt, J=7.2, 1.2 Hz, 1H), 3.92-3.80 (m, 2H), 2.54-2.46 (m, 1H), 2.08-1.98 (m, 1H), 1.34 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
152 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[C:8]2=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].[CH3:17]C([N-]C(C)C)C.IC.O>O1CCCC1.C(OCC)(=O)C>[CH3:17][C:9]1([C:12]([OH:14])=[O:13])[CH2:10][CH2:11][N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C(CC1)C(=O)O)=O
Name
Quantity
1.63 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
152 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent methanol-dichloromethane 2:98)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1(C(N(CC1)C1=CC=CC=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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